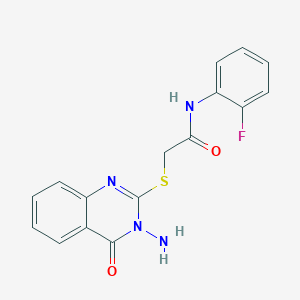![molecular formula C18H20N4O3S B299555 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole is a chemical compound that belongs to the class of tetrazoles. It is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2). PGE2 is an important mediator of inflammation, pain, and fever. Therefore, the inhibition of mPGES-1 has therapeutic potential in the treatment of various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease.
Mechanism of Action
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole inhibits 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole by binding to its active site. This prevents the conversion of prostaglandin H2 (PGH2) to PGE2, which is a potent mediator of inflammation, pain, and fever. The inhibition of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole leads to a decrease in PGE2 production, which results in the attenuation of inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. Furthermore, it has been demonstrated to have neuroprotective effects in a mouse model of Alzheimer's disease. These effects are attributed to the inhibition of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole and the subsequent decrease in PGE2 production.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole is its potent inhibition of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole. This makes it a valuable tool for studying the role of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole in various biological processes and diseases. However, one limitation is its low yield during synthesis, which makes it difficult to obtain large quantities for experiments.
Future Directions
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole has potential in the treatment of various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease. Therefore, future research should focus on the development of more efficient synthesis methods and the evaluation of its therapeutic potential in animal models and clinical trials. Furthermore, the role of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole in other biological processes and diseases should be investigated to identify new therapeutic targets for 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole and other 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole inhibitors.
Synthesis Methods
The synthesis of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole involves the reaction of 4-methylbenzyl bromide with sodium azide in dimethylformamide (DMF) to form 1-(4-Methylphenyl)-4-azidobutane. The intermediate is then reacted with 3,4,5-trimethoxybenzyl mercaptan in the presence of copper(I) iodide and triethylamine in DMF to form the final product, 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole. The yield of the final product is around 50%.
Scientific Research Applications
1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. The inhibition of 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole by 1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole leads to a decrease in PGE2 production, which is responsible for the induction of inflammation and pain. Therefore, it has potential in the treatment of various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease.
properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole |
InChI |
InChI=1S/C18H20N4O3S/c1-12-5-7-14(8-6-12)22-18(19-20-21-22)26-11-13-9-15(23-2)17(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3 |
InChI Key |
ZCOHOUIKFBCXOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)


![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)



![N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)
![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide](/img/structure/B299493.png)
![3-methoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299494.png)
![(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester](/img/structure/B299495.png)